molecular formula C44H43Cl2KN12O B13426249 N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt

N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt

Cat. No.: B13426249
M. Wt: 865.9 g/mol
InChI Key: RMRAMZJGIDZGRV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of Losartan, followed by specific reactions to introduce the N2-Losartanyl group. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Losartan.

    Biology: Studied for its potential biological effects and interactions with various biomolecules.

    Medicine: Investigated for its role as an impurity in Losartan formulations, ensuring the safety and efficacy of the drug.

    Industry: Utilized in the pharmaceutical industry for quality control and regulatory compliance.

Comparison with Similar Compounds

Properties

Molecular Formula

C44H43Cl2KN12O

Molecular Weight

865.9 g/mol

IUPAC Name

potassium;[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol

InChI

InChI=1S/C44H43Cl2N12O.K/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-53-54-50-43)27-58-52-44(51-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2;/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3;/q-1;+1

InChI Key

RMRAMZJGIDZGRV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CN5N=C(N=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl.[K+]

Origin of Product

United States

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